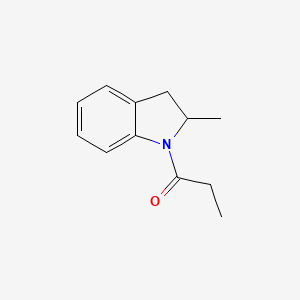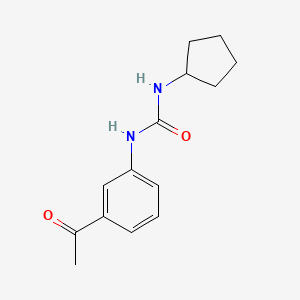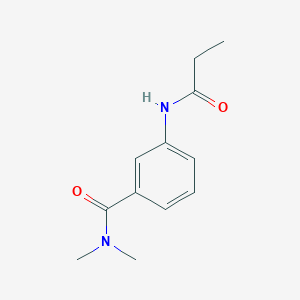
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as mephedrone and methylone. MDPV has been a subject of interest in scientific research due to its potential as a treatment for various neurological and psychiatric disorders.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to contribute to the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and locomotor activity. Additionally, MDPV has been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages and limitations for use in lab experiments. Advantages include its high potency, selectivity for dopamine transporters, and ability to produce robust behavioral effects. Limitations include its potential for abuse and neurotoxicity, as well as the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for research on MDPV. One area of interest is the development of novel treatments for addiction and other psychiatric disorders based on the pharmacological properties of MDPV. Additionally, further research is needed to better understand the neurotoxic effects of MDPV and to develop strategies for minimizing these effects. Finally, research is needed to develop more effective and efficient methods for synthesizing and handling MDPV in the lab.
Synthesemethoden
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and condensation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. Condensation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-aminoindane in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that MDPV has a high affinity for the dopamine transporter, which may contribute to its potential as a treatment for addiction. Additionally, MDPV has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFSVPLGGTSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)